Remoxipride hydrochloride
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Overview
Description
Remoxipride hydrochloride monohydrate is a substituted benzamide and an atypical antipsychotic agent that selectively antagonizes dopamine D2 receptors . It was initially introduced by Astra (Roxiam) in the late 1980s for the treatment of schizophrenia but was withdrawn from the market due to its association with aplastic anemia .
Preparation Methods
The synthesis of Remoxipride hydrochloride monohydrate involves several steps:
Bromination: 2,6-dimethoxybenzoic acid is brominated to form 3-bromo-2,6-dimethoxybenzoic acid.
Chlorination: The brominated product is then chlorinated using thionyl chloride to yield the corresponding benzoyl chloride.
Amidation: The benzoyl chloride reacts with 2-aminomethyl-1-ethylpyrrolidine to produce Remoxipride.
Chemical Reactions Analysis
Remoxipride hydrochloride monohydrate undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the benzamide structure.
Substitution: The compound can undergo substitution reactions, particularly involving the bromine atom.
Common reagents used in these reactions include thionyl chloride for chlorination and various amines for amidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Remoxipride hydrochloride monohydrate has been extensively studied for its antipsychotic properties. It has been used in research to understand the neuroendocrine response and the pharmacokinetics/pharmacodynamics of dopamine D2 antagonists . Additionally, it has been evaluated in clinical trials for its efficacy in treating schizophrenia and other psychotic disorders .
Mechanism of Action
Remoxipride hydrochloride monohydrate acts as a selective dopamine D2 receptor antagonist. Chronic use of the compound upregulates the expression of D2 receptors while downregulating D1 and D5 receptors in the prefrontal cortex . This activity is believed to contribute to its antipsychotic effects. The compound also increases the expression of the protein Fos in the nucleus accumbens, which may reduce the incidence of extrapyramidal symptoms .
Comparison with Similar Compounds
Remoxipride hydrochloride monohydrate is similar to other atypical antipsychotics such as haloperidol and raclopride. it is unique in its selective affinity for extrastriatal dopamine D2 receptors and its marked affinity for central sigma receptors . This selectivity reduces the incidence of Parkinsonism compared to other antipsychotics .
Similar Compounds
- Haloperidol
- Raclopride
- Clozapine
Properties
CAS No. |
117591-79-4 |
---|---|
Molecular Formula |
C16H26BrClN2O4 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrate;hydrochloride |
InChI |
InChI=1S/C16H23BrN2O3.ClH.H2O/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H;1H2/t11-;;/m0../s1 |
InChI Key |
SPFVHFBNXPARTR-IDMXKUIJSA-N |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
117591-79-4 | |
Related CAS |
80125-14-0 (Parent) |
Synonyms |
REMOXIPRIDEHYDROCHLORIDEMONOHYDRATE |
Origin of Product |
United States |
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